molecular formula C24H22Cl2N6O2 B15015853 (4E)-1-(3-Chlorophenyl)-4-({[2-({[(4Z)-1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)ethyl]amino}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

(4E)-1-(3-Chlorophenyl)-4-({[2-({[(4Z)-1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)ethyl]amino}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B15015853
M. Wt: 497.4 g/mol
InChI Key: KWEFEKCXKFGKTM-UHFFFAOYSA-N
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Description

The compound “(4E)-1-(3-Chlorophenyl)-4-({[2-({[(4Z)-1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)ethyl]amino}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one” is a complex organic molecule featuring multiple functional groups, including chlorophenyl, pyrazole, and methylidene groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Typical reaction conditions might include:

    Formation of the pyrazole ring: This could involve the reaction of hydrazine with a 1,3-diketone.

    Functionalization: Introduction of the chlorophenyl group and other substituents might be achieved through nucleophilic substitution or other organic reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity while minimizing cost and environmental impact. This might involve:

    Batch or continuous flow reactors: To control reaction conditions precisely.

    Purification techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation and Reduction: These reactions might alter the oxidation state of the pyrazole ring or other functional groups.

    Substitution Reactions: Particularly nucleophilic or electrophilic substitution at the chlorophenyl group.

    Condensation Reactions: Involving the methylidene groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products would depend on the specific reactions but might include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound could serve as a precursor for synthesizing other biologically active molecules.

Biology and Medicine

    Pharmacological Studies: Investigating its potential as a drug candidate for various diseases.

    Biochemical Research: Studying its interactions with biological macromolecules.

Industry

    Material Science:

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (4E)-1-(3-Chlorophenyl)-4-({[2-({[(4Z)-1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)ethyl]amino}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Similar compounds might include other pyrazole derivatives with different substituents.

Uniqueness

    Structural Features: The specific arrangement of functional groups in this compound might confer unique biological activities or chemical reactivity compared to other pyrazole derivatives.

Properties

Molecular Formula

C24H22Cl2N6O2

Molecular Weight

497.4 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-[2-[[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]ethyliminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C24H22Cl2N6O2/c1-15-21(23(33)31(29-15)19-7-3-5-17(25)11-19)13-27-9-10-28-14-22-16(2)30-32(24(22)34)20-8-4-6-18(26)12-20/h3-8,11-14,29-30H,9-10H2,1-2H3

InChI Key

KWEFEKCXKFGKTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NCCN=CC3=C(NN(C3=O)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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